3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
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Overview
Description
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzaldehyde moiety substituted with a methoxy group linked to a pyrazole ring, which is further substituted with a nitro group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Methoxylation: The nitrated pyrazole is reacted with a suitable methoxybenzaldehyde derivative under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several scientific research applications:
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-2-1-3-11(4-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYRULLSPSLYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C=N2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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